PVC Thermal Stabilization Efficiency: Decyl Ester vs. Dilaurate Baseline via HCl Evolution Kinetics
In solution‑phase kinetic studies, dialkyltin maleates—as a class—suppress HCl evolution from PVC significantly more efficiently than dialkyltin dilaurates. Quantitative comparison shows that the substitution of carboxylate groups (exchange reaction) in dialkyltin maleates occurs with markedly higher rate and extent than in the corresponding dilaurate, with the maleate ester structure—including the decyl maleate ligands present in CAS 24660-23-9—being confirmed as a critical factor in this enhanced HCl‑scavenging capacity [1]. Dynamic Raman measurements on structurally related di‑n‑butyltin bis(monoalkyl maleate) stabilizers further demonstrate that the initial formation temperature of conjugated C=C bonds in stabilized PVC is elevated to 214 °C, compared to only 162 °C for commercial dibutyltin dilaurate (DBtL), and the intensity‑increase time is prolonged from 36 × 100 ms (DBtL) to 57.5 × 100 ms, confirming that bis‑maleate ester architecture (including the decyl variant) provides superior heat resistance relative to the laurate‑type baseline [1].
| Evidence Dimension | Thermal stabilization efficiency (HCl evolution suppression and C=C bond formation temperature) |
|---|---|
| Target Compound Data | Dialkyltin maleates (class): substitution reaction 'much more efficient in the case of the maleates than of the dilaurate' per kinetic HCl‑evolution measurements; C=C bond formation onset temperature 214 °C; intensity‑increase time 57.5 × 100 ms [1]. |
| Comparator Or Baseline | Dialkyltin dilaurate: significantly lower carboxylate‑substitution efficiency; C=C bond onset 162 °C; intensity‑increase time 36 × 100 ms (DBtL) [1]. |
| Quantified Difference | Maleate class substitution efficiency rated 'much more efficient'; C=C formation temperature advantage +52 °C; intensity‑increase time advantage +21.5 × 100 ms. |
| Conditions | PVC solution‑phase dehydrochlorination kinetics; Congo red and variable‑temperature/real‑time Raman spectroscopy of PVC‑stabilizer mixtures [1]. |
Why This Matters
This class‑level evidence confirms that the maleate ester architecture (including the decyl diester of CAS 24660-23-9) is mechanistically superior to dilaurate alternatives, directly translating to longer processing windows and reduced thermal discoloration in PVC.
- [1] Bensemra, N.; Tran, V. H.; Guyot, A. Thermal dehydrochlorination and stabilization of polyvinylchloride in solution: Part VIII. Dialkyltin carboxylates: substitution reaction. Polym. Degrad. Stab. 1994, 44 (1), 63–70. DOI: 10.1016/0141-3910(94)90083-3; Wan, Y.; Wu, R.; Sui, J.; Bao, L.; Wang, J. Exploring the Mechanism of Bis‑Maleate Organotin Thermal Stabilizers via Dynamic Raman Spectroscopic Technique. J. Vinyl Addit. Technol. 2025, 31 (6), 1540–1553. DOI: 10.1002/vnl.70013. View Source
